3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine: is an organic compound that belongs to the class of heterocyclic compounds known as pyrrolopyridines. These compounds are characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. The presence of a chloromethyl group at the 3-position of the pyrrolo[2,3-b]pyridine structure imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the chloromethylation of the pyrrolo[2,3-b]pyridine core. One common method involves the reaction of pyrrolo[2,3-b]pyridine with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of an intermediate hydroxymethyl derivative, which is subsequently chlorinated to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily displaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the pyridine ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and primary amines are commonly used under mild conditions (room temperature to 50°C) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in aqueous or organic solvents under controlled temperature conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolopyridines with various functional groups (e.g., amines, thiols, ethers).
Oxidation: Pyrrolopyridine carboxylic acids or aldehydes.
Reduction: Reduced pyrrolopyridine derivatives with hydrogenated pyridine rings.
Scientific Research Applications
3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is employed in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, allowing the compound to react with nucleophiles and form covalent bonds with biological targets. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(chloromethyl)pyridine
- 3-(chloromethyl)-1H-indole
- 3-(chloromethyl)-1H-benzimidazole
Comparison
Compared to other similar compounds, 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine exhibits unique reactivity due to the presence of both pyrrole and pyridine rings. This dual-ring system enhances its ability to participate in a wider range of chemical reactions and interact with diverse biological targets. Additionally, the compound’s structural features make it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.
Properties
IUPAC Name |
3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H,4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYZWYAOVLGLEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CCl)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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